molecular formula C10H10N2S B1404667 3-(3-Methyl-isothiazol-5-yl)-phenylamine CAS No. 1401521-91-2

3-(3-Methyl-isothiazol-5-yl)-phenylamine

Cat. No. B1404667
M. Wt: 190.27 g/mol
InChI Key: DDBXUBINDJUMMH-UHFFFAOYSA-N
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Description

The compound “3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester” is an organic compound with a molecular weight of 233.29 . It’s a beige solid at room temperature .


Molecular Structure Analysis

The molecular formula of “3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester” is C12H11NO2S . The InChI code is 1S/C12H11NO2S/c1-8-6-11(16-13-8)9-4-3-5-10(7-9)12(14)15-2/h3-7H,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester” include a molecular weight of 233.29 , and it’s a beige solid at room temperature .

Scientific Research Applications

Antiviral and Antibacterial Properties

Isothiazole derivatives, including variants of 3-(3-Methyl-isothiazol-5-yl)-phenylamine, have been studied for their antiviral and antibacterial properties. For example, isothiazole derivatives have shown effectiveness against HIV-1, HIV-2, and various RNA and DNA viruses (Garozzo et al., 2007). Additionally, phenylthiazole and phenylthiophene pyrimidindiamine derivatives, related to the isothiazole structure, have been explored for their potential in combating bacterial resistance to conventional antibiotics (Fan et al., 2020).

Neuropharmacological Applications

Compounds similar to 3-(3-Methyl-isothiazol-5-yl)-phenylamine have been investigated for their neuropharmacological effects. Specifically, 3-phenyl-5-isothiazole carboxamides have been identified as potent allosteric antagonists of the mGluR1 receptor, exhibiting potential in pain management (Fisher et al., 2012).

Antifungal and Antimicrobial Activities

Isothiazole derivatives have been synthesized with demonstrated antifungal and antimicrobial activities. For instance, certain 3-methylthio-5-aryl-4-isothiazolecarbonitriles exhibit a broad antiviral spectrum, including activity against picornaviruses and other viruses (Cutrì et al., 2002).

Potential in Cancer Treatment

Comenic acid derivatives containing isoxazole and isothiazole moieties have shown synergistic effects with certain antitumor drugs, indicating potential applications in cancer treatment (Kletskov et al., 2018).

MR Imaging Applications

Compounds related to 3-(3-Methyl-isothiazol-5-yl)-phenylamine have been explored for use in magnetic resonance (MR) imaging. For example, a gadolinium(III)-4-benzothiazol-2-yl-phenylamine complex was studied as a potential brain-specific MR contrast agent (Saini et al., 2013).

Safety And Hazards

The safety information for “3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester” includes several hazard statements: H302, H315, H320, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(3-methyl-1,2-thiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBXUBINDJUMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methyl-isothiazol-5-yl)-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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